6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde
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Overview
Description
6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features both imidazo and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate pyrazole derivative, followed by cyclization with an imidazo precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action for 6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl: This compound shares a similar core structure but differs in the arrangement of nitrogen atoms and additional substituents.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Another structurally related compound with potential anticancer properties.
Uniqueness
6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of pyrazole and imidazo rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9N5O |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C11H9N5O/c1-15-5-8(2-14-15)10-6-16-9(7-17)3-13-11(16)4-12-10/h2-7H,1H3 |
InChI Key |
QQPANDWNLUKEQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CN=C3C=N2)C=O |
Origin of Product |
United States |
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